2-(1-Phenylpropyl)-1H-benzo[D]imidazole
Description
Properties
IUPAC Name |
2-(1-phenylpropyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-13(12-8-4-3-5-9-12)16-17-14-10-6-7-11-15(14)18-16/h3-11,13H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXNZXLZPKHWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to 2-(1-Phenylpropyl)-1H-benzo[D]imidazole: An In-depth Technical Analysis for Researchers
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is paramount for the accurate assignment of spectroscopic signals. The structure of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout this guide for all NMR assignments.
Figure 1: Molecular Structure of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For 2-(1-Phenylpropyl)-1H-benzo[D]imidazole, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.
Workflow for NMR Data Acquisition
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for 2-(1-Phenylpropyl)-1H-benzo[D]imidazole in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | ~12.5 | br s | - | 1H |
| H4/H7 | 7.55 - 7.65 | m | - | 2H |
| H5/H6 | 7.15 - 7.25 | m | - | 2H |
| H2''/H6'' | ~7.40 | d | ~7.5 | 2H |
| H3''/H5'' | ~7.30 | t | ~7.5 | 2H |
| H4'' | ~7.20 | t | ~7.5 | 1H |
| H1' | ~4.50 | t | ~7.8 | 1H |
| H2' | ~2.10 | m | - | 2H |
| H3' | ~0.95 | t | ~7.4 | 3H |
Interpretation and Rationale:
-
N1-H (~12.5 ppm): The proton on the imidazole nitrogen is expected to be significantly deshielded and appear as a broad singlet due to tautomerism and hydrogen bonding with the solvent. This is a characteristic feature of N-unsubstituted benzimidazoles.[1]
-
Benzimidazole Protons (H4/H7, H5/H6): The protons on the benzo- part of the ring system are anticipated in the aromatic region. Due to the fast tautomeric exchange on the NMR timescale, H4 and H7 become equivalent, as do H5 and H6, resulting in a simplified AA'BB' system, often appearing as two multiplets.[2]
-
Phenyl Protons (H2''/H6'', H3''/H5'', H4''): The protons of the phenyl ring on the propyl substituent will appear in the aromatic region, with distinct signals for the ortho, meta, and para positions.
-
Propyl Protons (H1', H2', H3'):
-
H1' (~4.50 ppm): This methine proton is attached to a carbon that is bonded to both the electron-withdrawing benzimidazole ring and the phenyl ring, leading to a significant downfield shift. It will appear as a triplet due to coupling with the two adjacent methylene protons (H2').
-
H2' (~2.10 ppm): These methylene protons are adjacent to the chiral center and the ethyl group, resulting in a complex multiplet.
-
H3' (~0.95 ppm): The terminal methyl protons are in a typical aliphatic region and will appear as a triplet, coupled to the adjacent methylene protons (H2').
-
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(1-Phenylpropyl)-1H-benzo[D]imidazole in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~155 |
| C3a/C7a | ~138 |
| C4/C7 | ~122 |
| C5/C6 | ~115 |
| C1'' | ~140 |
| C2''/C6'' | ~129 |
| C3''/C5'' | ~128 |
| C4'' | ~127 |
| C1' | ~50 |
| C2' | ~30 |
| C3' | ~12 |
Interpretation and Rationale:
-
C2 (~155 ppm): This carbon is part of the N=C-N system within the imidazole ring, causing it to be significantly deshielded and appear far downfield. For 2-alkyl-substituted benzimidazoles, this signal is typically shifted to higher frequencies compared to the parent benzimidazole.[2]
-
Benzimidazole Carbons (C3a/C7a, C4/C7, C5/C6): The aromatic carbons of the benzo moiety will appear in the typical range of 110-140 ppm. Tautomerism will lead to the equivalence of C3a/C7a, C4/C7, and C5/C6.
-
Phenyl Carbons (C1''-C6''): These carbons will resonate in the aromatic region between 125-140 ppm.
-
Propyl Carbons (C1', C2', C3'): These aliphatic carbons will appear in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
Attenuated Total Reflectance (ATR) Method
Figure 3: Workflow for ATR-FTIR analysis.
Predicted IR Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | N-H stretch | Imidazole N-H |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Aliphatic C-H |
| ~1620 | C=N stretch | Imidazole C=N |
| 1600, 1480, 1450 | C=C stretch | Aromatic rings |
| ~1400 | C-N stretch | Imidazole C-N |
| 750 - 700 | C-H bend | Aromatic out-of-plane bending |
Interpretation and Rationale:
-
N-H Stretch (3400-3200 cm⁻¹): A broad absorption in this region is a hallmark of the N-H bond in the imidazole ring, with the broadening due to hydrogen bonding.[3]
-
C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the propyl group.
-
C=N and C=C Stretches (1620-1450 cm⁻¹): The "fingerprint region" for this molecule will contain a series of absorptions corresponding to the stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in both the benzimidazole and phenyl rings.[3]
-
Aromatic C-H Bending (750-700 cm⁻¹): Strong absorptions in this region can give clues about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
Electron Impact (EI) Ionization
Figure 4: General workflow for EI-Mass Spectrometry.
Predicted Mass Spectrometry Data
The molecular formula of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole is C₁₆H₁₆N₂. The predicted monoisotopic mass is 236.1313 g/mol .
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment Structure |
| 236 | [M]⁺ (Molecular Ion) |
| 207 | [M - C₂H₅]⁺ |
| 118 | [Benzimidazole]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Proposed Fragmentation Pathway:
Figure 5: Predicted major fragmentation pathway for 2-(1-Phenylpropyl)-1H-benzo[D]imidazole.
Interpretation and Rationale:
-
Molecular Ion (m/z 236): The molecular ion peak should be observable, confirming the molecular weight of the compound.
-
Loss of Ethyl Radical (m/z 207): A prominent fragmentation pathway is the cleavage of the C-C bond between C1' and C2' of the propyl group, leading to the loss of an ethyl radical (•C₂H₅) and the formation of a stable benzylic-type cation.
-
Tropylium Ion (m/z 91): The formation of the tropylium ion is a very common fragmentation pattern for compounds containing a benzyl group.
-
Benzimidazole Cation (m/z 118): Cleavage of the bond between C2 and C1' can lead to the formation of the stable benzimidazole cation.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 2-(1-Phenylpropyl)-1H-benzo[D]imidazole:
-
Mass Spectrometry would confirm the molecular weight (236 g/mol ).
-
IR Spectroscopy would identify the key functional groups: N-H (imidazole), aromatic C-H, aliphatic C-H, C=N, and C=C.
-
¹³C NMR would show the presence of 11 distinct carbon environments (accounting for symmetry), confirming the carbon skeleton.
-
¹H NMR would provide the final and most detailed piece of the puzzle, showing the specific proton environments and their connectivity, confirming the arrangement of the phenyl and propyl substituents on the benzimidazole core.
Together, these predicted spectra provide a comprehensive and self-validating spectroscopic profile that can be used to unequivocally identify and characterize 2-(1-Phenylpropyl)-1H-benzo[D]imidazole.
References
-
Aitken, L., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
-
Yuan, Z., et al. (2017). Supporting Information for: Ru-catalyzed acceptorless dehydrogenative coupling of alcohols and 1,2-diamines to afford 2-substituted benzimidazoles. The Royal Society of Chemistry. Available at: [Link]
-
Saha, P., et al. (2014). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Domino Reaction. The Royal Society of Chemistry. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(22), 5328. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]
-
Srinivasan, S., et al. (2018). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Available at: [Link]
-
Kumar, R. D., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. ResearchGate. Available at: [Link]
Sources
The Enduring Scaffold: A Technical Guide to the Diverse Biological Activities of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth review of the significant pharmacological properties of benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anthelmintic activities. For each therapeutic area, we delve into the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. Our objective is to furnish a comprehensive resource that not only summarizes the current state of knowledge but also serves as a practical handbook for the rational design and evaluation of novel benzimidazole-based therapeutic agents.
The Benzimidazole Scaffold: A Foundation for Pharmacological Diversity
Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of a benzene ring and an imidazole ring.[3] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with various biopolymers, contributing to its wide range of biological activities.[4] The versatility of the benzimidazole ring system, with potential for substitution at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug design.[2] The physicochemical properties of benzimidazole derivatives, including their ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions, further enhance their capacity to bind to a diverse array of biological targets.
Caption: The core chemical structure of benzimidazole.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[5][6] Their diverse modes of action include the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[7][8]
Mechanisms of Anticancer Action
The anticancer effects of benzimidazole derivatives are multifaceted and often target fundamental cellular processes that are dysregulated in cancer.[5][9]
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule formation. By binding to β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[10] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[8]
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation. These include kinases involved in pathways such as MAPK and PI3K/AKT.[5]
-
Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerase I and II, enzymes that are vital for DNA replication and transcription.[7] This leads to DNA damage and ultimately triggers apoptotic cell death.
-
Induction of Apoptosis: Benzimidazole derivatives can induce apoptosis through various intrinsic and extrinsic pathways, including the modulation of apoptotic and anti-apoptotic proteins.[8]
Caption: Mechanisms of anticancer action of benzimidazole derivatives.
Quantitative Data on Anticancer Activity
The anticancer potency of benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for selected benzimidazole derivatives.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fenbendazole | Various | Varies | [11] |
| Mebendazole | Various | Varies | [12] |
| Galeterone | PC3AR (prostate) | 0.384 | [10] |
| Veliparib | Various | Varies | [10] |
| Compound 5c | MRSA | 2 ± 0.21 | [8] |
| Compound 5c | E. coli DH52 | 2 ± 0.21 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Benzimidazole derivatives (test compounds)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[13]
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[14]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[15][16] Their efficacy against a range of pathogens has made them valuable in both medicine and agriculture.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of benzimidazole derivatives are diverse and can involve the inhibition of essential cellular processes in bacteria and fungi.
-
DNA Gyrase Inhibition: Some benzimidazole derivatives act as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby leading to bacterial cell death.[15]
-
Inhibition of Fungal Cell Division: In fungi, certain benzimidazoles, such as benomyl and thiabendazole, disrupt microtubule assembly, leading to the inhibition of mitosis.[3]
-
Disruption of Cellular Respiration: Some derivatives can interfere with the electron transport chain, disrupting cellular respiration and leading to a depletion of ATP.
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of benzimidazole derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5c | MRSA | 2 ± 0.21 | [8] |
| Compound 5c | S. aureus | 4 ± 0.59 | [8] |
| Compound 5c | B. subtilis | 16 ± 1.75 | [8] |
| Compound 5c | E. coli DH52 | 2 ± 0.21 | [8] |
| Compound 5c | B. proteus | 4 ± 0.59 | [8] |
Experimental Protocols for Antimicrobial Susceptibility Testing
This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial compounds.[17]
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Paper disks impregnated with benzimidazole derivatives
-
Forceps or disk dispenser
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[18]
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[19] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time.[19]
-
Disk Application: Aseptically place the antimicrobial-impregnated disks on the agar surface.[17] Ensure complete contact between the disk and the agar.[17]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.
This method is a quantitative test to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (standardized)
-
Benzimidazole derivatives (test compounds)
-
Multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the benzimidazole derivative in CAMHB directly in the wells of a 96-well plate.[21]
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[22]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Antiviral Activity: A Broad-Spectrum Approach to Viral Infections
Benzimidazole derivatives have demonstrated promising antiviral activity against a wide range of viruses, including both RNA and DNA viruses.[23][24]
Mechanisms of Antiviral Action
The antiviral mechanisms of benzimidazole derivatives are varied and often target specific stages of the viral life cycle.[12]
-
Inhibition of Viral Replication: Many benzimidazole derivatives inhibit viral RNA or DNA synthesis by targeting viral polymerases or other essential replication enzymes.
-
Inhibition of Viral Entry: Some compounds can block the entry of viruses into host cells by interfering with viral attachment or membrane fusion.[12]
-
Inhibition of Viral Protein Processing: Certain derivatives can inhibit viral proteases, which are necessary for the cleavage of viral polyproteins into functional proteins.[12]
Caption: Mechanisms of antiviral action of benzimidazole derivatives.
Quantitative Data on Antiviral Activity
The antiviral efficacy of benzimidazole derivatives is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Derivative | Virus | EC50 (nM) | Reference |
| Selected Compounds | Respiratory Syncytial Virus (RSV) | as low as 20 | [3] |
| 7h-Z | Lassa Virus (LASV) pseudovirus | 7.58 | [25] |
Experimental Protocols for Antiviral Activity
This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Benzimidazole derivatives
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in multi-well plates and grow them to confluence.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum and wash the cells. Add overlay medium containing serial dilutions of the benzimidazole derivative.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with formaldehyde), and stain them with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
This method quantifies the amount of viral RNA in infected cells treated with antiviral compounds.[26]
Materials:
-
Infected and treated cells
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (containing DNA polymerase and a fluorescent dye like SYBR Green)
-
Primers specific for a viral gene
-
Real-time PCR instrument
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture host cells, infect them with the virus, and treat them with different concentrations of the benzimidazole derivative.
-
RNA Extraction: At a specific time post-infection, lyse the cells and extract the total RNA using a commercial kit.
-
Reverse Transcription: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[27]
-
qPCR: Perform qPCR using the synthesized cDNA as a template, primers specific to a viral gene, and a qPCR master mix.[28] The instrument will monitor the fluorescence in real-time as the DNA is amplified.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. A higher Ct value indicates a lower amount of initial viral RNA. Calculate the fold change in viral RNA levels in treated cells compared to untreated controls.
Anthelmintic Activity: A Cornerstone in Parasite Control
Benzimidazole derivatives are among the most widely used anthelmintic agents in both human and veterinary medicine for the treatment of infections caused by parasitic worms (helminths).[29]
Mechanism of Anthelmintic Action
The primary mechanism of action of anthelmintic benzimidazoles is the inhibition of microtubule polymerization in the parasite.[10] By binding to the β-tubulin subunit of the microtubules, these drugs disrupt the formation of the cytoskeleton, which is crucial for cell division, motility, and nutrient uptake in the parasite.[10] This disruption leads to paralysis and eventual death of the worm.
Experimental Protocols for Anthelmintic Activity
This assay assesses the effect of anthelmintic compounds on the motility of nematodes.
Materials:
-
Nematodes (e.g., Caenorhabditis elegans or parasitic species)
-
96-well plates
-
Culture medium for nematodes
-
Benzimidazole derivatives
-
Microscope or automated motility tracking system
Step-by-Step Methodology:
-
Nematode Preparation: Synchronize and culture the nematodes to the desired life stage (e.g., L4 larvae or young adults).
-
Assay Setup: Dispense a known number of nematodes into the wells of a 96-well plate containing culture medium.[4]
-
Compound Addition: Add serial dilutions of the benzimidazole derivatives to the wells.
-
Incubation: Incubate the plates at the appropriate temperature for the nematode species.
-
Motility Assessment: At various time points, assess the motility of the nematodes. This can be done visually under a microscope by scoring the percentage of motile worms or by using an automated tracking system to quantify movement parameters.
-
Data Analysis: Determine the concentration of the compound that causes paralysis or a significant reduction in motility.
This assay evaluates the ability of an anthelmintic compound to inhibit the hatching of nematode eggs.
Materials:
-
Nematode eggs
-
96-well plates
-
Water or buffer
-
Benzimidazole derivatives
-
Microscope
Step-by-Step Methodology:
-
Egg Collection: Collect and clean nematode eggs from fecal samples or in vitro cultures.
-
Assay Setup: Add a known number of eggs to the wells of a 96-well plate containing water or buffer.
-
Compound Addition: Add serial dilutions of the benzimidazole derivatives to the wells.
-
Incubation: Incubate the plates at an optimal temperature for hatching.
-
Hatching Assessment: After a set incubation period, count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each compound concentration compared to the control.
This assay assesses the effect of anthelmintic compounds on the development of nematode larvae.[30]
Materials:
-
Nematode eggs or first-stage larvae (L1)
-
96-well plates
-
Culture medium that supports larval development
-
Benzimidazole derivatives
-
Microscope
Step-by-Step Methodology:
-
Assay Setup: Add a known number of nematode eggs or L1 larvae to the wells of a 96-well plate containing culture medium.
-
Compound Addition: Add serial dilutions of the benzimidazole derivatives to the wells.
-
Incubation: Incubate the plates under conditions that promote larval development (e.g., for several days at a specific temperature).[31]
-
Developmental Assessment: At the end of the incubation period, examine the larvae under a microscope and determine the developmental stage they have reached (e.g., L1, L2, or L3).
-
Data Analysis: Determine the concentration of the compound that inhibits the development of larvae to a specific stage.
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a remarkably fruitful source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action and the amenability of the core structure to chemical modification underscore its importance in modern drug discovery. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel benzimidazole derivatives. Future research will likely focus on the development of derivatives with enhanced target specificity and improved pharmacokinetic profiles to address the ongoing challenges of drug resistance and to expand the therapeutic applications of this versatile chemical class. The integration of computational drug design and high-throughput screening methodologies will undoubtedly accelerate the discovery of the next generation of benzimidazole-based drugs.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
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A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES - IJCRT.org. (2022, January 1). Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved from [Link]
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MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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Motility Test Medium Protocol - American Society for Microbiology. (2011, November 1). Retrieved from [Link]
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A Review on Medical Significance of Benzimidazole Derivatives. (2023, December 16). Retrieved from [Link]
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Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. (n.d.). Retrieved from [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. (n.d.). Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]
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A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC - NIH. (n.d.). Retrieved from [Link]
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Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). Retrieved from [Link]
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A larval development test for the detection of anthelmintic resistance in nematodes of sheep. (n.d.). Retrieved from [Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (n.d.). Retrieved from [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Retrieved from [Link]
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Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]
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Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). Retrieved from [Link]
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Benzimidazole‐Based Anthelmintic Drugs: Synthetic Strategy, Pharmacological Insights, and SAR Analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. (2025, August 6). Retrieved from [Link]
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(PDF) BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW - ResearchGate. (2025, December 12). Retrieved from [Link]
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Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed. (2025, December 26). Retrieved from [Link]
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In vitro compound toxicity protocol for nematodes. (2025, January 31). Retrieved from [Link]
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Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - ResearchGate. (2025, August 6). Retrieved from [Link]
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Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed. (n.d.). Retrieved from [Link]
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Anthelmintics Benzimidazole derivatives - YouTube. (2020, October 19). Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]
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An explicative review of the pharmacological activities of 1,2,3-Triazole linked Benzimidazole derivatives. (2024, October 21). Retrieved from [Link]
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The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols - CLYTE Technologies. (2025, September 29). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC - NIH. (2023, February 7). Retrieved from [Link]
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Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (n.d.). Retrieved from [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Open Access Journals. (n.d.). Retrieved from [Link]
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Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (n.d.). Retrieved from [Link]
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RT-PCR | Reverse transcription PCR - QIAGEN. (n.d.). Retrieved from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]
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Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). Retrieved from [Link]
- WO1995009246A1 - Larval development assay - Google Patents. (n.d.).
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). Retrieved from [Link]
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Protocol for RT-qPCR Step 1: RNA isolation Isolate RNA from you cells/tissues using the appropriate technique. (n.d.). Retrieved from [Link]
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Improvement of an in vitro test for Haemonchus contortus resistance diagnosis in small ruminant (RESISTA-Test©) BOLETIM DE PESQ - Infoteca-e. (n.d.). Retrieved from [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.). Retrieved from [Link]
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Methodological & Application
Protocol for the synthesis of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole
Application Note: A-218
Topic: Protocol for the Synthesis of 2-(1-Phenylpropyl)-1H-benzo[d]imidazole For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique structure, which can be considered a bioisostere of naturally occurring purines, allows it to interact with a wide range of biological targets. This has led to the development of benzimidazole-based drugs with diverse therapeutic applications, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and anticancer activities.[2]
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(1-Phenylpropyl)-1H-benzo[d]imidazole, a representative 2-alkyl-substituted benzimidazole. The methodology is based on the robust and widely adopted Phillips-Ladenburg condensation reaction, which offers high yields and operational simplicity, making it suitable for both academic research and industrial drug development settings.[3][4]
Reaction Principle and Mechanism
The synthesis is achieved through the Phillips-Ladenburg reaction, a classic acid-catalyzed condensation between an o-phenylenediamine and a carboxylic acid.[4][5] In this specific protocol, o-phenylenediamine is reacted with 2-phenylbutyric acid in the presence of a strong acid catalyst, typically 4N hydrochloric acid, under reflux conditions.
The causality behind this choice is twofold: the acidic medium activates the carboxylic acid for nucleophilic attack, and the thermal energy provided by refluxing drives the two necessary dehydration steps to completion. The reaction proceeds via a well-established mechanism:
-
Carbonyl Activation: The carboxylic acid carbonyl is protonated by the strong acid catalyst, increasing its electrophilicity.
-
Initial Nucleophilic Attack: One of the nucleophilic amino groups of o-phenylenediamine attacks the activated carbonyl carbon.
-
First Dehydration: A molecule of water is eliminated to form an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon.
-
Second Dehydration: A final elimination of water from the cyclic intermediate yields the aromatic benzimidazole ring system.
This entire sequence is a self-validating system; the reaction is driven to completion by the formation of the highly stable, conjugated aromatic product.
Caption: Phillips-Ladenburg Condensation Mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Required Purity | Supplier |
| o-Phenylenediamine | 95-54-5 | 108.14 | >98% | Sigma-Aldrich |
| 2-Phenylbutyric Acid | 90-27-7 | 164.20 | >98% | Sigma-Aldrich |
| Hydrochloric Acid (4N) | 7647-01-0 | 36.46 | ACS Grade | Fisher Scientific |
| Ammonium Hydroxide (~30%) | 1336-21-6 | 35.04 | ACS Grade | VWR |
| Ethanol (95%) | 64-17-5 | 46.07 | Reagent Grade | Fisher Scientific |
| Deionized Water | 7732-18-5 | 18.02 | Type II | In-house |
| Celite® 545 | 61790-53-2 | N/A | N/A | Sigma-Aldrich |
Laboratory Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
250 mL Büchner funnel and filter flask
-
500 mL Separatory funnel
-
Rotary evaporator
-
TLC plates (Silica gel 60 F254) and development chamber
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Caption: Experimental Synthesis Workflow.
1. Reaction Setup:
-
Place a magnetic stir bar into a 250 mL round-bottom flask.
-
To the flask, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv.).
-
Add 2-phenylbutyric acid (1.64 g, 10.0 mmol, 1.0 equiv.).
-
Causality Note: Using a 1:1 molar ratio of reactants is crucial for preventing side reactions and maximizing the yield of the desired product.[3]
-
In a chemical fume hood, carefully add 4N hydrochloric acid (20 mL). The acid acts as both the catalyst and the solvent.
-
Attach a reflux condenser to the flask.
2. Heating and Reflux:
-
Place the flask in a heating mantle and begin stirring.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.
-
Process Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour after the first 2 hours.
-
Eluent: Ethyl Acetate / Hexane (30:70 v/v).
-
Visualization: UV lamp (254 nm).
-
The reaction is complete when the spot corresponding to o-phenylenediamine is no longer visible.
-
3. Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Prepare a 400 mL beaker containing approximately 100 g of crushed ice.
-
Slowly pour the cooled, dark reaction mixture onto the ice with gentle stirring. This quenches the reaction and dilutes the acid.
-
Neutralization: Carefully add concentrated ammonium hydroxide (~30%) dropwise to the acidic slurry until the pH reaches 8-9 (test with pH paper). This step is critical as it deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution.
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
4. Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts (e.g., ammonium chloride).
-
Recrystallization (Primary Method):
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
If the solution has a dark color, add a small amount of activated charcoal and hot filter through a pad of Celite® to remove colored impurities.
-
Slowly add deionized water dropwise to the hot ethanolic solution until a persistent cloudiness appears.
-
Reheat gently until the solution becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50), and dry under vacuum.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Product | 2-(1-Phenylpropyl)-1H-benzo[d]imidazole |
| Molecular Formula | C₁₆H₁₆N₂ |
| Molecular Weight | 236.31 g/mol |
| Appearance | Off-white to light tan crystalline solid |
| Expected Yield | 75-85% |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Chloroform |
Characterization Data (Predicted): The synthesized compound should be characterized using standard spectroscopic methods to confirm its structure and purity.[6][7]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.3 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the imidazole ring.[1] Its downfield shift is characteristic and due to hydrogen bonding and the aromatic environment.
-
δ ~7.5-7.6 ppm (m, 2H) & ~7.1-7.2 ppm (m, 2H): These multiplets represent the four protons on the benzo- portion of the benzimidazole ring.
-
δ ~7.2-7.4 ppm (m, 5H): These signals correspond to the protons on the monosubstituted phenyl ring.
-
δ ~3.0-3.2 ppm (t, 1H): A triplet for the methine proton (CH) adjacent to the phenyl group and the imidazole ring.
-
δ ~2.0-2.2 ppm (m, 2H): A multiplet for the methylene protons (CH₂) of the propyl group.
-
δ ~0.9 ppm (t, 3H): A triplet for the terminal methyl protons (CH₃) of the propyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155 ppm: Quaternary carbon (C2) of the imidazole ring.
-
δ ~110-145 ppm: Aromatic carbons from both the benzimidazole and phenyl rings.
-
δ ~40-50 ppm: Aliphatic carbons of the propyl side chain.
-
-
FT-IR (KBr, cm⁻¹):
-
~3000-3200 cm⁻¹ (broad): N-H stretching.
-
~1620 cm⁻¹: C=N stretching.
-
~1450 cm⁻¹: C=C aromatic ring stretching.
-
Safety and Handling Precautions
This protocol involves hazardous chemicals and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
-
o-Phenylenediamine: This substance is highly toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction.[8][9] It is a suspected mutagen and carcinogen.[10] Handle with extreme care, using gloves, safety goggles, and a lab coat. Avoid creating dust.
-
2-Phenylbutyric Acid: Harmful if swallowed and can cause skin and eye irritation.[11][12][13] Standard chemical handling procedures should be followed.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with care, preferably using a face shield in addition to goggles.
-
Ammonium Hydroxide: Corrosive and has a pungent, irritating odor. Work in a well-ventilated fume hood.
Waste Disposal: All organic and acidic/basic aqueous waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Impure starting materials. - Insufficient heating. | - Extend reflux time and monitor by TLC. - Verify purity of reactants via melting point or NMR. - Ensure the reaction mixture is vigorously refluxing. |
| Product Oily/Non-crystalline | - Presence of impurities. - Incomplete removal of acid. | - Purify via column chromatography (Silica gel, EtOAc/Hexane). - Ensure pH is fully adjusted to 8-9 during work-up. |
| Dark-Colored Product | - Air oxidation of o-phenylenediamine. | - Add activated charcoal during recrystallization. - Consider running the reaction under an inert atmosphere (N₂). |
| Multiple Spots on Final TLC | - Incomplete reaction. - Formation of side products. | - Re-purify by recrystallization or column chromatography. - Re-evaluate reaction time and temperature. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Bîcu, E., & Tuchilus, C. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Retrieved from [Link]
-
Sharahi, S. Z., et al. (2007). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
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ACS Publications. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra (¹H and ¹³C) of benzimidazolium salt 2 (top) and its.... Retrieved from [Link]
-
Taylor & Francis Online. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). The Reaction of o-Phenylenediamines with Carbonyl Compounds. IV. The Primary Product from Benzophenone and Dibenzyl Ketone. Journal of the American Chemical Society. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - o-PHENYLENEDIAMINE. Retrieved from [Link]
-
ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2021). MSDS of 2-Phenylbutyric acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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Application Notes & Protocols: A High-Efficiency, One-Pot Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation
Introduction: The Significance of the Benzimidazole Scaffold and the Drive for Greener Synthesis
The benzimidazole heterocycle is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-hypertensive, anti-parasitic, anti-inflammatory, and anti-viral properties.[1] The vitamin B12 molecule, essential for cellular metabolism, also features a benzimidazole-like structure, highlighting its fundamental biological relevance.[1]
Traditionally, the synthesis of these valuable compounds has often involved multi-step procedures, harsh reaction conditions, and the use of hazardous solvents, leading to significant chemical waste and long reaction times.[3] Modern synthetic chemistry, guided by the principles of "Green Chemistry," seeks to overcome these limitations. This guide details a highly efficient, one-pot methodology that leverages the power of microwave irradiation to synthesize 1,2-disubstituted benzimidazoles rapidly and cleanly, aligning with the growing demand for sustainable and industrially scalable chemical processes.[4][5]
The Chemistry: Rationale and Mechanistic Insights
The synthesis of 1,2-disubstituted benzimidazoles is typically achieved through the condensation of an N-substituted o-phenylenediamine with an aldehyde. This process, while straightforward in concept, is significantly enhanced by the use of a catalyst and microwave energy.
The Reaction Mechanism
The reaction proceeds through a well-established pathway:
-
Catalyst Activation: A Lewis acid catalyst, such as Erbium (III) Triflate (Er(OTf)₃), activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[4]
-
Schiff Base Formation: The more nucleophilic secondary amine of the o-phenylenediamine attacks the activated carbonyl carbon. This is followed by dehydration to form a protonated Schiff base (iminium) intermediate.
-
Intramolecular Cyclization: The remaining primary amine of the diamine backbone then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered imidazoline ring.
-
Aromatization: The final step involves the elimination of a molecule of hydrogen (or oxidation) from the cyclized intermediate to yield the stable, aromatic benzimidazole ring system. Under microwave irradiation, this entire cascade occurs in a single vessel within minutes.
Sources
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Application Notes & Protocols for the In Vivo Evaluation of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole in Animal Models
Foreword: The Benzimidazole Scaffold and the Therapeutic Potential of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole
The benzimidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] This heterocyclic system, an isostere of natural nucleotides, engages in hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling it to bind effectively to various biomacromolecules.[1] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2][3]
This document provides a comprehensive guide for the in vivo evaluation of a specific derivative, 2-(1-Phenylpropyl)-1H-benzo[D]imidazole. While extensive public data on this particular molecule is nascent, its structural components suggest promising avenues for investigation. The phenylpropyl group introduces significant lipophilicity, potentially enhancing cell permeability and oral bioavailability, crucial attributes for a successful therapeutic agent. Based on the broad activities of related benzimidazole compounds, this guide will focus on a hypothetical, yet scientifically grounded, evaluation of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole as a novel neuroprotective agent . The protocols outlined herein are designed to be robust, adaptable, and founded on established principles of preclinical drug development.[4]
Section 1: Pre-formulation and Pharmacokinetic Profiling
A thorough understanding of a compound's physicochemical properties and its pharmacokinetic (PK) profile is a prerequisite for meaningful in vivo efficacy studies. This initial phase ensures optimal delivery of the compound to the target site and informs the dosing regimen for subsequent experiments.
Solubility and Formulation Development
The lipophilic nature of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole suggests that it may have poor aqueous solubility. Therefore, the development of an appropriate vehicle for administration is critical.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Assessment:
-
Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Cremophor EL in saline, 0.5% methylcellulose).
-
Prepare saturated solutions and quantify the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).
-
-
Vehicle Selection:
-
Choose a vehicle that provides a homogenous and stable suspension or solution at the desired concentration for dosing.
-
The selected vehicle should be well-tolerated by the chosen animal model to avoid confounding toxicities.
-
-
Formulation Preparation:
-
On the day of the experiment, accurately weigh the required amount of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole.
-
Levigate the powder with a small amount of the chosen vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension/solution.
-
Visually inspect for homogeneity before administration.
-
Preliminary Pharmacokinetic (PK) Study
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This data will guide dose selection and the timing of assessments in efficacy models.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model:
-
Use healthy, adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing:
-
Administer a single dose of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)). A typical starting dose might be 10 mg/kg.
-
Include a vehicle-treated control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Brain Tissue Collection (for neuroprotective indication):
-
At the final time point, euthanize the animals and perfuse with saline.
-
Collect brain tissue, homogenize, and store at -80°C.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole in plasma and brain homogenates.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Half-life |
| CL/F | Apparent total clearance |
| Vd/F | Apparent volume of distribution |
| Brain/Plasma Ratio | A measure of blood-brain barrier penetration |
Section 2: Safety and Tolerability Assessment
Before proceeding to efficacy studies, it is crucial to establish a safe dose range for 2-(1-Phenylpropyl)-1H-benzo[D]imidazole.
Protocol 3: Acute Toxicity Study
-
Animal Model:
-
Use the same strain and sex of mice as in the PK study.
-
-
Dose Escalation:
-
Administer single, escalating doses of the compound to different groups of mice (e.g., 10, 30, 100, 300 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) and mortality for at least 7 days.
-
Record body weight daily.
-
-
Endpoint:
-
Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Section 3: In Vivo Efficacy Evaluation in a Neuroprotection Model
Based on the neuroprotective potential of some benzimidazole derivatives, a relevant animal model is crucial for assessing the therapeutic efficacy of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole.[4] An ethanol-induced neurodegeneration model in rats is a well-established paradigm for this purpose.[4]
Ethanol-Induced Neurodegeneration Model
Protocol 4: Evaluation of Neuroprotective Effects in Rats
-
Animal Model:
-
Use adult male Wistar rats.
-
House the animals individually and provide access to food and water ad libitum.
-
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: Ethanol (to induce neurodegeneration)
-
Group 3: 2-(1-Phenylpropyl)-1H-benzo[D]imidazole (low dose) + Ethanol
-
Group 4: 2-(1-Phenylpropyl)-1H-benzo[D]imidazole (high dose) + Ethanol
-
Group 5: Positive Control (e.g., a known neuroprotective agent) + Ethanol
-
-
Dosing Regimen:
-
Pre-treat the animals with the test compound or vehicle for a specified period (e.g., 7 days) before ethanol administration.
-
Induce neurodegeneration by administering a neurotoxic dose of ethanol.
-
-
Behavioral Assessments:
-
Conduct behavioral tests to assess cognitive function, such as the Morris Water Maze or Y-maze, at the end of the treatment period.
-
-
Biochemical and Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue (cortex and hippocampus).
-
Measure markers of oxidative stress (e.g., MDA, GSH) and neuroinflammation (e.g., TNF-α, IL-6).
-
Perform histological staining (e.g., Nissl staining) to assess neuronal damage.
-
Table 2: Key Efficacy Endpoints
| Assessment Category | Endpoint | Expected Outcome with Effective Treatment |
| Behavioral | Improved performance in memory and learning tasks (e.g., reduced escape latency in Morris Water Maze) | Attenuation of ethanol-induced cognitive deficits |
| Biochemical | Reduced levels of oxidative stress and pro-inflammatory markers | Normalization of biochemical parameters towards control levels |
| Histopathological | Reduced neuronal loss and damage in the hippocampus and cortex | Preservation of neuronal integrity |
Section 4: Visualization of Experimental Workflow
General Workflow for In Vivo Evaluation
Caption: Overall workflow for the in vivo evaluation of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole.
Workflow for the Neuroprotection Efficacy Study
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetic Studies of Enzyme Inhibition by 2-Phenyl-1H-benzo[d]imidazole Compounds
Introduction
The study of enzyme inhibition is a cornerstone of drug discovery and development, providing critical insights into the mechanism of action of potential therapeutic agents.[1] Benzimidazole derivatives, particularly the 2-phenyl-1H-benzo[d]imidazole scaffold, have garnered significant attention due to their diverse biological activities, including their potential as enzyme inhibitors.[2][3] These compounds have been investigated as inhibitors of various enzymes, such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) in the context of Alzheimer's disease, α-glucosidase for anti-diabetic applications, and various kinases in cancer therapy.[2][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct detailed kinetic studies of enzyme inhibition by 2-phenyl-1H-benzo[d]imidazole compounds. We will delve into the theoretical underpinnings of enzyme kinetics, present robust experimental protocols, and offer detailed guidance on data analysis and interpretation, moving beyond rigid templates to address the specific challenges and nuances of working with this class of compounds.
I. Theoretical Framework: Understanding Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme kinetics in the presence of inhibitors can elucidate the mechanism of inhibition, which is broadly classified into reversible and irreversible inhibition.[6]
Reversible Inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for the possibility of dissociation. There are several types of reversible inhibition:
-
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme.[7][8] This type of inhibition can be overcome by increasing the substrate concentration.[7][9] Kinetically, competitive inhibitors increase the Michaelis constant (Km) but do not affect the maximum velocity (Vmax).[6]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[7][9] This binding event reduces the catalytic efficiency of the enzyme. In this case, Vmax is decreased, while Km remains unchanged.[6]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[7] This mode of inhibition is characterized by a decrease in both Vmax and Km.
-
Mixed Inhibition: This is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site. Both Vmax and Km are affected.
Irreversible Inhibition involves the covalent modification of the enzyme by the inhibitor, leading to a permanent loss of activity.
Visualizing Inhibition Mechanisms
The different modes of reversible enzyme inhibition can be visualized through their reaction schemes.
Caption: Reaction schemes for different modes of reversible enzyme inhibition.
II. Experimental Design and Protocols
A well-designed experiment is crucial for obtaining reliable kinetic data. This section outlines the key considerations and provides a step-by-step protocol for a typical enzyme inhibition assay.
A. Pre-Assay Considerations
1. Enzyme and Substrate Selection:
-
The choice of enzyme will depend on the therapeutic target of interest. For 2-phenyl-1H-benzo[d]imidazole compounds, relevant targets could include kinases, α-glucosidase, or 17β-HSD10.[2][4][5]
-
Ensure the purity of the enzyme and substrate.
-
The substrate concentration range should typically span from 0.1 to 10 times the Km value to accurately determine both Km and Vmax.
2. Buffer and Assay Conditions:
-
Maintain a constant pH, temperature, and ionic strength throughout the experiment, as these factors can significantly influence enzyme activity.[10]
-
The optimal pH for the enzyme should be used.[10]
-
A common practice is to perform assays at a physiologically relevant temperature, such as 37°C.
3. Inhibitor Preparation:
-
2-Phenyl-1H-benzo[d]imidazole compounds can have limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).
-
The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. A solvent control is essential.
4. Assay Method:
-
The choice of assay method (e.g., spectrophotometry, fluorometry, luminometry) depends on the enzyme and substrate. The method should be sensitive enough to detect small changes in product formation or substrate consumption.
-
For coupled enzyme assays, where the product of the primary reaction is the substrate for a second, signal-producing enzyme, it is critical to ensure that the coupling enzyme is not rate-limiting.[11] This can be verified by ensuring that increasing the concentration of the coupling enzyme does not increase the measured reaction velocity.[11]
B. Step-by-Step Protocol: Determining the Mode of Inhibition
This protocol outlines a general procedure for determining the mode of inhibition of a 2-phenyl-1H-benzo[d]imidazole compound.
1. Preliminary Enzyme Characterization (No Inhibitor): a. Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period. b. Perform a substrate titration experiment by varying the substrate concentration while keeping the enzyme concentration constant. c. Measure the initial reaction velocities (V₀) at each substrate concentration. d. Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the initial Km and Vmax values.
2. IC₅₀ Determination: a. Determine the half-maximal inhibitory concentration (IC₅₀) of the 2-phenyl-1H-benzo[d]imidazole compound. b. Use a fixed, sub-saturating concentration of the substrate (typically around the Km value). c. Perform a dose-response experiment with a range of inhibitor concentrations. d. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.
3. Mode of Inhibition Study: a. This experiment involves measuring the initial reaction velocities at various substrate and inhibitor concentrations.[7] b. Prepare a matrix of reactions with at least five different substrate concentrations and at least four different inhibitor concentrations (including a zero-inhibitor control). The inhibitor concentrations should be chosen around the IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). c. For each reaction, pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached. d. Initiate the reaction by adding the substrate. e. Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
Experimental Workflow Diagram
Caption: A streamlined workflow for enzyme inhibition kinetic studies.
III. Data Analysis and Interpretation
The analysis of the kinetic data is crucial for determining the inhibition constant (Ki) and the mode of inhibition. Both graphical methods and non-linear regression are commonly used.
A. Graphical Analysis
While modern computational methods are preferred, graphical analysis provides a valuable visual representation of the data and can help in identifying the mode of inhibition.[12][13]
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ versus 1/[S].[12][14]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.[8]
-
Uncompetitive Inhibition: Lines are parallel.
-
-
Dixon Plot: This is a plot of 1/V₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations. It is particularly useful for determining the Ki of competitive inhibitors.
Visualizing Lineweaver-Burk Plots
Caption: Characteristic patterns of Lineweaver-Burk plots for different inhibition types.
B. Non-Linear Regression
Non-linear regression analysis is the most accurate method for determining kinetic parameters as it directly fits the raw data to the appropriate inhibition model without the data transformation that can distort experimental error.
Procedure:
-
Fit the data to the appropriate Michaelis-Menten equations for each mode of inhibition (competitive, non-competitive, uncompetitive, and mixed).
-
Use statistical criteria, such as the Akaike Information Criterion (AIC) or the F-test, to determine the best-fit model.
-
The output of the non-linear regression will provide the values for Vmax, Km, and Ki with their corresponding standard errors.
Data Summary Table
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
IV. Advanced Considerations and Troubleshooting
1. Tight-Binding Inhibition:
-
If the inhibitor concentration is comparable to the enzyme concentration, the assumption of [I] >> [E] may not hold, leading to tight-binding inhibition.
-
This can be identified by observing a change in the IC₅₀ value with varying enzyme concentrations.[1]
2. Time-Dependent Inhibition:
-
Some inhibitors may exhibit time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor.[1]
-
This can be assessed by varying the pre-incubation time and observing its effect on the IC₅₀.
3. Non-specific Inhibition:
-
At high concentrations, some compounds can cause non-specific inhibition through mechanisms like protein aggregation.
-
It is important to perform control experiments, such as including a detergent (e.g., Triton X-100) in the assay buffer, to identify and mitigate non-specific effects.
4. Reversibility of Inhibition:
-
To confirm that the inhibition is reversible, a dialysis or a rapid dilution experiment can be performed.[1] If the enzyme activity is restored upon removal of the inhibitor, the inhibition is reversible.[1]
Conclusion
The kinetic characterization of enzyme inhibitors is a critical step in the drug discovery pipeline. By employing the robust protocols and data analysis methods outlined in this guide, researchers can confidently determine the mechanism of action of 2-phenyl-1H-benzo[d]imidazole compounds and other potential drug candidates. A thorough understanding of the kinetic parameters provides a solid foundation for lead optimization and the development of novel therapeutics.
References
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]
-
Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from [Link]
-
Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (2024, April 8). Retrieved from [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved from [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (n.d.). Retrieved from [Link]
-
Biochemistry | Enzyme Inhibition - YouTube. (2017, April 26). Retrieved from [Link]
-
Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl - ResearchGate. (n.d.). Retrieved from [Link]
-
Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction - PubMed. (n.d.). Retrieved from [Link]
-
Kinetic Investigation of the Synthesis Reaction of 2-phenyl-1H-benzo[d]imidazole Catalyzed by Xylose - ResearchGate. (2026, January 13). Retrieved from [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - ACS Publications. (2023, February 27). Retrieved from [Link]
-
The Equations of Enzyme Kinetics - Chemistry LibreTexts. (2025, June 29). Retrieved from [Link]
-
Nonlinear Regression for Enzyme Kinetics- Second Method for Confidence Limits. (2023, March 21). Retrieved from [Link]
-
How to use non-linear regression methods for enzyme kinetics other than lineweaver Burk plot? | ResearchGate. (2017, September 20). Retrieved from [Link]
-
Enzyme inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Retrieved from [Link]
-
Robust Inference for Non-Linear Regression Models with Applications in Enzyme Kinetics - arXiv. (2024, September 24). Retrieved from [Link]
-
How does nonlinear regression of enzyme kinetics work? (n.d.). Retrieved from [Link]
-
Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF - Slideshare. (n.d.). Retrieved from [Link]
-
Lineweaver-Burke plots for Michaelis Menten Enzyme Kinetics - YouTube. (2024, June 19). Retrieved from [Link]
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- 5. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. youtube.com [youtube.com]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
Application Notes and Protocols for Evaluating the Antiviral Activity of Benzimidazole Derivatives
Introduction: The Versatility of the Benzimidazole Scaffold in Antiviral Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its structural resemblance to naturally occurring purines allows for interaction with a variety of biopolymers, making it a versatile framework for the design of targeted therapeutics.[1] Within the realm of infectious diseases, benzimidazole derivatives have emerged as a promising class of antiviral agents with activity against a wide range of DNA and RNA viruses.[2] This guide provides an in-depth exploration of the antiviral properties of benzimidazole compounds against specific viruses, detailing their mechanisms of action and providing robust, field-proven protocols for their evaluation. The content herein is intended for researchers, scientists, and drug development professionals seeking to investigate and harness the therapeutic potential of this important chemical class.
Section 1: Foundational In Vitro Assays for Antiviral Efficacy and Cytotoxicity
A critical first step in the evaluation of any potential antiviral compound is to determine its efficacy in inhibiting viral replication in cell culture and to assess its toxicity to the host cells. This section provides detailed protocols for two fundamental assays: the Plaque Reduction Assay to quantify antiviral activity and the MTT Assay to determine cytotoxicity.
Core Principle: The Therapeutic Index
The therapeutic utility of an antiviral agent is not solely dependent on its ability to inhibit a virus but also on its safety profile. The Selectivity Index (SI) is a crucial parameter that quantifies this relationship. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to host cells, signifying a more promising therapeutic candidate.
Protocol: Plaque Reduction Assay for Quantifying Antiviral Activity
The plaque reduction assay is the gold standard for determining the titer of infectious virus particles and for evaluating the efficacy of antiviral compounds.[3] This assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (CPE), known as plaques, in a confluent monolayer of susceptible cells. The antiviral activity of a test compound is measured by its ability to reduce the number or size of these plaques.
Materials:
-
Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Benzimidazole test compounds
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 2X DMEM mixed 1:1 with 1.8% agarose or Avicel)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
6-well or 12-well tissue culture plates
Step-by-Step Protocol:
-
Cell Seeding:
-
One day prior to infection, seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/mL for MDCK cells).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of the benzimidazole test compounds in serum-free culture medium.
-
On the day of the experiment, aspirate the growth medium from the confluent cell monolayers and wash gently with PBS.
-
Add the diluted compounds to the designated wells and incubate for 1-2 hours at 37°C. This step allows for the assessment of prophylactic activity.
-
-
Viral Infection:
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Aspirate the compound-containing medium from the cells.
-
Infect the cells by adding a standardized amount of virus (e.g., 50-100 plaque-forming units (PFU) per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay Application:
-
Aspirate the viral inoculum.
-
Gently add 2-3 mL of the overlay medium to each well. The semi-solid nature of the overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay.
-
Fix the cells with 10% formalin or 4% paraformaldehyde for at least 1 hour.[3]
-
Aspirate the fixative and stain the cell monolayer with Crystal Violet solution for 10-15 minutes.[3]
-
Gently wash the wells with water to remove excess stain.
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained, uninfected cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, using a dose-response curve.
-
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for the Plaque Reduction Assay.
Protocol: MTT Assay for Determining Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Host cell line used in the antiviral assay
-
Complete cell culture medium
-
Benzimidazole test compounds
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compounds in complete culture medium.
-
Aspirate the medium from the cells and add the compound dilutions to the wells. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, from a dose-response curve.
-
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Section 2: Targeting Specific Viruses with Benzimidazole Derivatives
This section delves into the application of benzimidazole derivatives against specific viral targets, including influenza virus, herpes simplex virus (HSV), and hepatitis C virus (HCV). For each virus, the known mechanism of action of relevant benzimidazole compounds is discussed, followed by a summary of their in vitro efficacy.
Influenza Virus
Influenza viruses are a significant cause of respiratory illness worldwide.[7] Benzimidazole derivatives have been shown to inhibit influenza virus replication through various mechanisms, including targeting the viral RNA-dependent RNA polymerase (RdRp) and neuraminidase (NA).[8][9]
Mechanism of Action: Inhibition of Viral RNA Polymerase
The influenza virus RdRp is a heterotrimeric complex responsible for the transcription and replication of the viral RNA genome. Certain benzimidazole derivatives have been identified as inhibitors of this complex, often by disrupting the interaction between its subunits, such as PA and PB1.[9] This inhibition prevents the synthesis of viral RNA, thereby halting viral replication.
Mechanism of Action: Inhibition of Neuraminidase
Neuraminidase is a viral surface glycoprotein that cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virus particles.[8] Some benzimidazole compounds may act as neuraminidase inhibitors, mimicking the natural substrate (sialic acid) and blocking the active site of the enzyme.[8] This leads to the aggregation of progeny virions on the cell surface, preventing their spread.
Mechanism of Action: Inhibition of Influenza Virus Neuraminidase
Caption: Inhibition of influenza virus release by a benzimidazole-based neuraminidase inhibitor.
Quantitative Data for Anti-Influenza Activity
| Compound ID | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| BDCRB | Influenza B (Lee) | Chorioallantoic membrane | 0.38 | Not specified | Not specified | [3] |
| Compound 21 | Influenza A and B | MDCK | 9.9 - 18.5 | >300 | >16 | [10] |
| NC-5 | Influenza A (H1N1) | MDCK | 33.6 | >640 | >19 | [11] |
| NC-5 | Oseltamivir-resistant H1N1 | MDCK | 32.8 | >640 | >19.5 | [11] |
Herpes Simplex Virus (HSV)
Herpes simplex viruses are DNA viruses that cause a range of diseases in humans.[12] The primary target for many anti-HSV drugs, including some benzimidazole derivatives, is the viral DNA polymerase.[13]
Mechanism of Action: Inhibition of Viral DNA Polymerase
The HSV DNA polymerase is essential for the replication of the viral genome.[13] Benzimidazole nucleoside analogs, after being triphosphorylated by viral and cellular kinases, can act as competitive inhibitors of the viral DNA polymerase, competing with the natural deoxynucleoside triphosphates.[13] Incorporation of the benzimidazole analog into the growing DNA chain can also lead to chain termination, thus halting viral DNA synthesis.
Sources
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- 2. EMA workshop on primary efficacy endpoints for antivirals and monoclonal antibodies intended for the treatment of COVID-19 and influenza | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of influenza virus multiplication by alkyl derivatives of benzimidazole. II. Measurement of inhibitory activity by hemagglutination titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzimidazole Derivatives
Welcome to the technical support center for the purification of benzimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these versatile heterocyclic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] However, their synthesis often yields a mixture of the desired product, unreacted starting materials, and various side-products, making purification a critical and often challenging step.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude benzimidazole product is a dark, oily residue. How can I purify it to a solid, crystalline form?
This is a common issue often arising from colored impurities formed by the oxidation of starting materials like o-phenylenediamine or from high-temperature reactions.[5] An oily consistency suggests the presence of impurities that depress the melting point and inhibit crystallization.
Root Cause Analysis:
-
Oxidative Degradation: o-Phenylenediamines are susceptible to air oxidation, leading to highly colored polymeric impurities.[5]
-
Residual Solvents: High-boiling point solvents like DMF or phenol used in the synthesis can be difficult to remove.[1][6]
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates can result in an impure, non-crystalline product.[5]
Troubleshooting Workflow:
Caption: Workflow for purifying an oily benzimidazole product.
Solutions:
-
Acid-Base Extraction: This is a powerful first-line technique to separate the basic benzimidazole from neutral and acidic impurities.[5][7] The imidazole nitrogen is basic and can be protonated in an acidic solution, rendering the molecule water-soluble.
-
Expert Insight: This method is highly effective for removing non-basic, colored impurities that often arise from the oxidation of starting materials.
-
-
Activated Carbon Treatment: If the product remains colored after acid-base extraction, treatment with activated carbon can be effective.[5]
-
Causality: Activated carbon has a high surface area and can adsorb large, colored impurity molecules.
-
-
Recrystallization: Once a solid is obtained, recrystallization is an excellent method for achieving high purity.[5] The choice of solvent is critical.
-
Expert Insight: For many benzimidazole derivatives, ethanol/water or ethyl acetate/hexane mixtures are effective recrystallization solvents.[7]
-
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
Extraction: Shake the funnel vigorously, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate. The protonated benzimidazole will be in the aqueous layer.
-
Separation: Carefully drain the lower aqueous layer into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH or a saturated NaHCO₃ solution with stirring until the solution is basic (confirm with pH paper). The neutral benzimidazole product will precipitate out.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
FAQ 2: My benzimidazole derivative has very low solubility in common organic solvents. How can I purify it?
Low solubility is a frequent challenge, especially with higher molecular weight benzimidazoles or those with strong intermolecular hydrogen bonding capabilities.[6]
Root Cause Analysis:
-
Molecular Structure: The planar nature of the benzimidazole ring system can lead to efficient crystal packing and strong intermolecular interactions, reducing solubility.
-
Hydrogen Bonding: The N-H proton of the imidazole ring is a potent hydrogen bond donor, leading to self-association.
Solutions:
-
Hot Filtration and Recrystallization from High-Boiling Point Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or m-cresol can be effective for dissolving poorly soluble benzimidazoles at elevated temperatures.[6] However, be cautious as some benzimidazoles may react with DMF and dimethylacetamide at high temperatures.[6]
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation is an excellent purification method that avoids the use of solvents.[6] This technique is particularly useful for removing non-volatile or thermally labile impurities.[6] Many benzimidazoles, even those with high molecular weights, are sublimable due to their thermal stability.[6]
-
Expert Insight: Sublimation is often the best method for obtaining hyper-pure, solvent-free material. Repeated sublimations can significantly enhance purity.[6]
-
-
Acid/Base Solubility Manipulation: Similar to the acid-base extraction, you can dissolve the poorly soluble benzimidazole in an acidic (e.g., formic acid) or basic (e.g., aqueous NaOH) solution, filter to remove insoluble impurities, and then re-precipitate the purified product by neutralization.[6]
Step-by-Step Protocol: Vacuum Sublimation
-
Apparatus Setup: Place the crude, dry benzimidazole derivative in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum.
-
Heating: Gently and slowly heat the bottom of the apparatus containing the sample. The temperature should be 20-30°C below the melting point of the compound.[6]
-
Collection: The purified benzimidazole will sublime and deposit as crystals on the cold finger or cooler upper parts of the apparatus.
-
Isolation: Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully breaking the vacuum and scraping the purified crystals from the collection surface.
FAQ 3: During column chromatography, my benzimidazole derivative is streaking or co-eluting with impurities. What can I do?
Streaking and co-elution are common chromatographic problems, often exacerbated by the basic nature of the benzimidazole ring.
Root Cause Analysis:
-
Strong Interaction with Silica Gel: The basic nitrogen atoms of the benzimidazole can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and streaking.
-
Similar Polarity of Components: The desired product and impurities may have very similar polarities, making separation by normal-phase chromatography challenging.[5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting benzimidazole chromatography.
Solutions:
-
Use of a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can significantly improve peak shape.
-
Causality: The basic modifier competes with the benzimidazole for binding to the acidic sites on the silica gel, allowing the product to move more freely down the column.
-
-
Change the Stationary Phase: If a basic modifier is not effective, consider switching to a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): If the benzimidazole derivative is sufficiently non-polar, reversed-phase chromatography using a polar eluent (e.g., methanol/water or acetonitrile/water) can provide excellent separation.
-
-
Optimize the Solvent System: Systematically screen different solvent systems to find one that provides the best separation between your product and the impurities. Common solvent systems include mixtures of ethyl acetate and hexane.[5] A gradient elution may be necessary to resolve closely eluting compounds.[5]
Data Presentation: Common Solvents for Benzimidazole Purification
| Purification Technique | Common Solvents/Systems | Typical Purity Achieved | Key Considerations |
| Recrystallization | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane, Toluene, Acetone[7] | >98% | Solvent choice is highly dependent on the specific derivative's polarity. |
| Column Chromatography | Ethyl Acetate/Hexane, Dichloromethane/Methanol (often with 1% triethylamine)[8][9] | >95-99% | Prone to streaking without a basic modifier. |
| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate) and Aqueous Acid/Base (e.g., HCl/NaOH)[7] | >90% (for the extraction step) | Highly effective for removing neutral and acidic impurities.[7] |
| Sublimation | N/A (Solvent-free) | >99.5% | Requires the compound to be thermally stable.[6] |
References
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (1963). Retrieved from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. (2024). Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Retrieved from [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- A process for the optical purification of benzimidazole derivatives - Google Patents. (2005).
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023). Retrieved from [Link]
-
Benzimidazole : Organic Synthesis - YouTube. (2020). Retrieved from [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS - ResearchGate. (2004). Retrieved from [Link]
-
SYNTHESIS, EVALUATION AND POLYMORPHISM STUDIES OF NEW BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIBACTERIAL AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018). Retrieved from [Link]
-
Potentiality of some Synthesized Benzimidazolo-quinazolinone and Pyrimido- benzimidazole Ligands for Selective Extraction of the - International Science Community Association. (n.d.). Retrieved from [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed. (2004). Retrieved from [Link]
-
Solubility of Benzimidazoles in Alcohols | Journal of Chemical & Engineering Data. (2006). Retrieved from [Link]
- A process for the preparation of benzimidazole derivatives and their salts - Google Patents. (2008).
-
IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST - IJCRT.org. (2025). Retrieved from [Link]
-
Benzimidazole and its derivatives: Recent Advances (2020-2022) - ResearchGate. (2023). Retrieved from [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (2005). Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (2018). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. (2010). Retrieved from [Link]
-
Crystallization of benzimidazole by solution growth method and its characterization | Request PDF - ResearchGate. (2013). Retrieved from [Link]
-
Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). Retrieved from [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine - RSC Publishing. (2021). Retrieved from [Link]
-
Benzimidazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Benzimidazole - Wikipedia. (n.d.). Retrieved from [Link]
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE - YouTube. (2021). Retrieved from [Link]
-
Solubility of Benzimidazoles in Alcohols | Request PDF - ResearchGate. (2006). Retrieved from [Link]
-
(PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection - ResearchGate. (2024). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsm.com [ijpsm.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Technical Guide for Researchers Featuring the 1-Phenylpropyl Group
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments where the steric bulk of substituents, specifically the 1-phenylpropyl group, may significantly influence reaction outcomes. Our goal is to equip you with the foundational knowledge and practical strategies to anticipate, diagnose, and overcome challenges related to steric hindrance.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impact of the 1-Phenylpropyl Group
This section addresses fundamental questions regarding the steric and electronic properties of the 1-phenylpropyl group and its general effects on reaction kinetics.
Q1: What is steric hindrance and how does the 1-phenylpropyl group contribute to it?
A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site impedes a chemical reaction.[1] It arises from the repulsion between the electron clouds of non-bonded atoms or groups that are in close proximity. The 1-phenylpropyl group is considered a sterically demanding substituent due to its size and conformational flexibility. It consists of a phenyl ring attached to a propyl chain at the first carbon, creating significant bulk around the point of attachment. This bulk can obstruct the approach of reagents to a nearby reactive center, thereby slowing down the reaction rate.[2]
Q2: How does the conformation of the 1-phenylpropyl group affect its steric impact?
A2: The 1-phenylpropyl group can adopt various conformations due to rotation around its single bonds. The relative orientation of the phenyl ring and the propyl chain can either maximize or minimize the steric hindrance it exerts. For instance, in reactions involving a chiral center at the point of attachment, the phenyl group can preferentially occupy certain spatial quadrants to minimize energetic strain, which in turn dictates the accessible trajectories for an incoming reagent.[3][4] Understanding the preferred conformations through computational modeling or spectroscopic techniques like NMR can be crucial in predicting and interpreting reactivity.[3]
Q3: Are there quantitative measures to describe the steric effect of the 1-phenylpropyl group?
A3: Yes, several parameters are used to quantify steric effects. One of the most common is the Taft steric parameter (E_s) , which is derived from the rates of hydrolysis of aliphatic esters.[1][5] A more negative E_s value indicates greater steric hindrance. While a precise, universally cited E_s value for the 1-phenylpropyl group can be elusive in standard tables, its steric demand is generally considered to be greater than that of smaller alkyl groups like ethyl or isopropyl. For comparison, the Taft E_s values for some common substituents are provided in the table below. Other parameters like Charton's steric parameter (ν) and A-values (in cyclohexane systems) also provide quantitative measures of a substituent's size.
Table 1: Comparison of Taft Steric Parameters (E_s) for Various Substituents
| Substituent | Taft E_s Value |
| -H | +1.24 |
| -CH₃ | 0.00 |
| -CH₂CH₃ | -0.07 |
| -CH(CH₃)₂ | -0.47 |
| -C(CH₃)₃ | -1.54 |
| -CH₂Ph | -0.38 |
| -Ph | -2.55 |
Data sourced from Taft, R. W. (1952).[5]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a question-and-answer style guide to troubleshoot specific problems encountered in the laboratory when working with substrates bearing a 1-phenylpropyl group.
Q4: My reaction is significantly slower than expected, or fails to proceed to completion. Could the 1-phenylpropyl group be the cause?
A4: Yes, a sluggish or incomplete reaction is a classic indicator of significant steric hindrance. The bulky 1-phenylpropyl group can impede the approach of a nucleophile or another reactant to the reaction center, particularly in bimolecular reactions like the S_N2 reaction.[2]
Causality: In an S_N2 reaction, the nucleophile must attack the carbon atom bearing the leaving group from the backside. The presence of a bulky group like 1-phenylpropyl on or near this carbon creates a physical barrier, making this backside attack difficult and increasing the activation energy of the reaction.[6][7]
Troubleshooting Steps:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier heightened by steric hindrance. Monitor the reaction for potential side products or decomposition at elevated temperatures.
-
Use a Smaller Nucleophile/Reagent: If possible, switching to a less sterically demanding reagent can facilitate an easier approach to the reaction center.
-
Change the Solvent: A change in solvent can sometimes influence the transition state energy. For S_N2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.
-
Consider an Alternative Reaction Mechanism: If an S_N2 pathway is proving too difficult, explore reaction conditions that might favor an S_N1 mechanism, which proceeds through a planar carbocation intermediate and is less sensitive to steric bulk at the reaction center. This typically involves using a polar protic solvent and a non-basic, weakly coordinating leaving group.[8]
Q5: I am observing a mixture of products, including elimination products. How is this related to the 1-phenylpropyl group?
A5: The formation of elimination products (alkenes) alongside substitution products is a common outcome when dealing with sterically hindered substrates.
Causality: When a nucleophile is also a strong base, and the substrate is sterically hindered, the base may find it easier to abstract a proton from a neighboring carbon atom (E2 elimination) rather than attacking the sterically shielded electrophilic carbon (S_N2 substitution).[8] The 1-phenylpropyl group can create enough steric congestion to favor the E2 pathway.
Troubleshooting Steps:
-
Use a Non-basic Nucleophile: Employ nucleophiles that are weak bases, such as azide (N₃⁻) or cyanide (CN⁻), to minimize the competing elimination reaction.
-
Use a Bulky, Non-nucleophilic Base: If elimination is the desired outcome, using a bulky, non-nucleophilic base like potassium tert-butoxide can further favor this pathway.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at a lower temperature can increase the proportion of the substitution product.
Section 3: Experimental Protocols & Data Visualization
This section provides a detailed experimental protocol for quantifying the impact of steric hindrance and illustrates key concepts with diagrams.
Experimental Protocol: Determining the Relative Rate of an S_N2 Reaction
This protocol describes a method to compare the reaction rates of different alkyl halides with a common nucleophile, allowing for the quantification of the steric effect of the 1-phenylpropyl group relative to other substituents.
Objective: To determine the relative second-order rate constants for the reaction of various alkyl bromides (e.g., 1-bromopropane, 1-phenyl-1-bromopropane) with sodium iodide in acetone.
Materials:
-
1-Bromopropane
-
1-Phenyl-1-bromopropane
-
Other alkyl bromides for comparison (e.g., 2-bromopropane, 1-bromo-2-phenylethane)
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature bath
-
UV-Vis Spectrophotometer or a method for titration[9]
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of NaI in anhydrous acetone. .
-
Prepare 0.1 M solutions of each alkyl bromide in anhydrous acetone.
-
-
Kinetic Runs:
-
Equilibrate the stock solutions in a constant temperature bath (e.g., 25 °C).
-
To start a kinetic run, mix equal volumes of the NaI solution and one of the alkyl bromide solutions in a reaction vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a known excess of a standard solution that reacts with the remaining iodide).
-
Determine the concentration of iodide consumed over time. This can be done by titrating the remaining iodide or by monitoring the appearance of a colored product if a suitable indicator reaction is used. Alternatively, if any of the reactants or products have a distinct UV-Vis absorbance, the reaction progress can be monitored spectrophotometrically.[9]
-
-
Data Analysis:
-
For an S_N2 reaction, the rate law is: Rate = k[Alkyl Bromide][I⁻].
-
Plot 1/[I⁻] versus time. If the reaction is second-order, this plot should yield a straight line with a slope equal to the rate constant, k.
-
Compare the rate constants obtained for the different alkyl bromides to quantify the relative steric effects.
-
Data Visualization
Table 2: Hypothetical Relative Reaction Rates for an S_N2 Reaction
This table illustrates the expected trend in reaction rates due to steric hindrance. Actual experimental values would be determined using the protocol above.
| Substrate (R-Br) | R Group | Relative Rate |
| 1-Bromopropane | n-Propyl | 1.0 |
| 2-Bromopropane | Isopropyl | ~0.02 |
| 1-Bromo-2,2-dimethylpropane | Neopentyl | ~0.00001 |
| 1-Phenyl-1-bromopropane | 1-Phenylpropyl | Expected to be significantly < 1.0 |
Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to steric hindrance.
Caption: S_N2 reaction pathway comparison.
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Conformational Preferences of the Phenyl Group in 1-Phenyl-1-X-1-silacyclo-hexanes (X = MeO, HO) and 3-Phenyl-3-X-3-silatetrahydropyrans (X = HO, H) by Low Temperature 13C NMR Spectroscopy and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Benzimidazole Derivative Solubility for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting for improving the solubility of benzimidazole derivatives in your biological assays. Benzimidazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their characteristically poor aqueous solubility often presents a significant hurdle to obtaining reliable and reproducible data in biological assays.[2]
This guide offers a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue known as "solvent-shifting" precipitation. While your compound may be soluble in 100% DMSO, its solubility dramatically decreases when the DMSO is diluted into an aqueous buffer. The DMSO molecules begin to interact with water, reducing their capacity to keep your compound in solution.[3] To prevent this, you should aim to keep the final concentration of DMSO in your assay as low as possible, typically below 1%, and ideally at or below 0.1% to minimize both precipitation and solvent-induced artifacts in your assay.[4][5] Consider preparing a more dilute stock solution in DMSO if your compound's solubility allows, so you can add a larger volume to your assay without exceeding the recommended final DMSO concentration.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerated DMSO concentration is cell-line dependent and can vary significantly.[4] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but it is best practice to keep it at or below 0.1% if possible.[4][5] A recent study suggests that 0.3125% DMSO shows minimal cytotoxicity across several cancer cell lines.[2] It is crucial to perform a vehicle control experiment where you treat your cells with the same concentration of DMSO that is present in your highest drug concentration to account for any solvent effects on cell viability or other measured parameters.[4]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents like ethanol, methanol, and acetonitrile can be used. However, they can also impact your biological assay. For instance, these solvents can alter enzyme kinetic parameters.[6] Ethanol, for example, can exhibit rapid and concentration-dependent cytotoxicity.[2] The choice of co-solvent should be carefully considered and validated for its compatibility with your specific assay system.
Q4: I've heard about using cyclodextrins to improve solubility. How do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like many benzimidazole derivatives, within their hydrophobic core, forming an "inclusion complex."[7] This complex has improved aqueous solubility and stability.[7]
Q5: What is the benefit of converting my benzimidazole derivative to a salt?
A5: Converting a weakly basic or acidic compound into a salt is a common and effective strategy to significantly increase its aqueous solubility and dissolution rate.[8] For weakly basic benzimidazole derivatives, forming a hydrochloride (HCl) salt is a common approach.
Troubleshooting Guides
Problem 1: Persistent Precipitation of Compound in Aqueous Buffer
Causality: The compound's intrinsic aqueous solubility is extremely low, and the use of a simple co-solvent like DMSO is insufficient to maintain solubility upon dilution.
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound precipitation.
Detailed Protocols:
-
Protocol 1: pH Modification for Solubility Enhancement
-
Determine the pKa of your benzimidazole derivative. Most benzimidazoles are weakly basic.
-
Prepare a series of buffers with pH values below the pKa of your compound.
-
Attempt to dissolve your compound in these acidic buffers. Increased protonation of the benzimidazole ring should enhance solubility.
-
Important: Ensure the final pH of your assay is compatible with your biological system (e.g., cells, enzymes). You may need to adjust the pH of your stock solution before adding it to the final assay mixture.
-
-
Protocol 2: Preparation of a Benzimidazole-Cyclodextrin Inclusion Complex (Kneading Method)
-
Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often more effective than β-cyclodextrin for enhancing the solubility of benzimidazoles.[9]
-
Weigh out your benzimidazole derivative and the chosen cyclodextrin in a 1:1 molar ratio.
-
Place the mixture in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.[10]
-
Dry the resulting solid under vacuum or in a desiccator to remove the solvent.[10]
-
The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.
-
-
Protocol 3: Preparation of a Benzimidazole Hydrochloride (HCl) Salt
-
Dissolve your free-base benzimidazole derivative in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (commercially available or prepared by bubbling HCl gas through the solvent) dropwise while stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of the organic solvent, and dry under vacuum.
-
Confirm the salt formation using appropriate analytical techniques (e.g., NMR, FT-IR).
-
Problem 2: Observed Toxicity or Altered Activity in Biological Assays
Causality: The solubilization method itself is interfering with the biological assay. High concentrations of co-solvents can be toxic to cells or inhibit enzyme activity. The pH of the compound stock solution may be altering the final pH of the assay.
Troubleshooting and Mitigation:
| Potential Cause | Diagnostic Step | Mitigation Strategy |
| Co-solvent Toxicity | Run a vehicle control with varying concentrations of the co-solvent (e.g., 0.01% to 1% DMSO). | Keep the final co-solvent concentration below the toxic threshold identified in your control experiment. |
| Co-solvent Interference with Assay Components | For enzyme assays, measure enzyme activity in the presence of the co-solvent alone. | Choose a co-solvent with minimal impact on your assay. If unavoidable, ensure all experimental conditions have the same final co-solvent concentration. |
| pH Imbalance | Measure the pH of the final assay medium after adding your compound stock solution. | Adjust the pH of your stock solution to be compatible with the assay buffer before addition. |
| Cyclodextrin Interference | Run a control with the cyclodextrin alone at the same concentration used to solubilize your compound. | Most cyclodextrins are well-tolerated, but it is good practice to confirm they do not have an effect in your specific assay. |
Data Summary: Solubility Enhancement Strategies for Benzimidazole Derivatives
| Method | Mechanism | Fold Increase in Solubility (Example: Albendazole) | Advantages | Considerations |
| pH Adjustment | Ionization of the molecule | Varies with pH | Simple and cost-effective. | Requires the compound to have an ionizable group; the final pH must be compatible with the assay. |
| Co-solvents (e.g., DMSO) | Altering the polarity of the solvent | Varies | Simple to use for preparing stock solutions. | Can cause precipitation upon dilution; potential for toxicity and assay interference.[3][6] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule | Up to 150,000-fold with methyl-β-cyclodextrin[11] | Significant solubility enhancement; can improve stability.[7] | Requires selection of the appropriate cyclodextrin and preparation of the complex. |
| Salt Formation | Increased dissociation in water | Significant | Often provides a stable, crystalline solid with improved solubility and dissolution rate. | Requires the compound to have a suitable functional group for salt formation. |
Experimental Workflows
Workflow for Selecting a Solubilization Strategy
Caption: A decision tree for selecting an appropriate solubilization method.
References
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
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General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. Available at: [Link]
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Comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
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Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. ResearchGate. Available at: [Link]
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Techniques used for Solubility Enhancement of Albendazole. CR Subscription Agency. Available at: [Link]
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Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]
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Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. Available at: [Link]
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(PDF) Cyclodextrins as Enhancers of the Aqueous Solubility of the Anthelmintic Drug Mebendazole: Thermodynamic Considerations. ResearchGate. Available at: [Link]
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Figure 3. Decision Tree for the selection of the 'best' simple method... ResearchGate. Available at: [Link]
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Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. Available at: [Link]
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Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. Available at: [Link]
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Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. ScholarWorks. Available at: [Link]
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Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]
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(PDF) Preparation method and characterization of inclusion complex of theophylline/beta cyclodextrin. ResearchGate. Available at: [Link]
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Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Benzimidazole Synthesis: From Classic Condensations to Modern Catalysis
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its synthesis has been a subject of intense research for over a century, leading to a diverse array of synthetic routes. This guide provides a comparative analysis of the most significant methods for benzimidazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of their efficiencies, mechanisms, and practical applications. We will delve into the classical Phillips-Ladenburg and Weidenhagen reactions, and explore the advancements brought by modern catalytic and microwave-assisted methodologies.
The Enduring Classics: Phillips-Ladenburg and Weidenhagen Reactions
The traditional syntheses of benzimidazoles primarily rely on the condensation of o-phenylenediamines with either carboxylic acids or aldehydes. These methods, while foundational, often necessitate harsh reaction conditions.
Phillips-Ladenburg Condensation: The Carboxylic Acid Route
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, nitrile, or amide) under acidic conditions and often at high temperatures.[3][4] The acid catalyst, typically a strong mineral acid like hydrochloric acid, protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent cyclization and dehydration yield the benzimidazole ring.
The primary drawback of this method is the high temperature required, which can limit its applicability for substrates with sensitive functional groups.[3]
Mechanism of the Phillips-Ladenburg Condensation:
Caption: Mechanism of the Phillips-Ladenburg condensation.
Weidenhagen Reaction: The Aldehyde Route
The Weidenhagen reaction offers an alternative pathway using aldehydes as the carbon source.[3] This method involves the condensation of an o-phenylenediamine with an aldehyde, which can be performed under various conditions, often in the presence of an oxidizing agent to facilitate the final aromatization step.[3][4] The initial reaction forms a Schiff base, which then undergoes cyclization. The resulting dihydrobenzimidazole is subsequently oxidized to the benzimidazole.
A key challenge in this reaction is controlling the selectivity, as both 2-substituted and 1,2-disubstituted benzimidazoles can be formed.[5]
The Dawn of Efficiency: Modern Catalytic Approaches
To overcome the limitations of classical methods, significant research has focused on developing catalytic systems that promote benzimidazole synthesis under milder conditions with higher efficiency and selectivity.
Metal-Catalyzed Syntheses
A wide range of metal catalysts have been employed to streamline the synthesis of benzimidazoles. These catalysts often function as Lewis acids, activating the carbonyl group of the aldehyde or carboxylic acid, thereby facilitating the condensation reaction.
-
Metal Triflates: Lanthanide triflates, such as erbium(III) triflate (Er(OTf)₃) and indium(III) triflate (In(OTf)₃), have proven to be effective catalysts for the condensation of o-phenylenediamines with aldehydes.[1][5] These catalysts are reusable and can promote the reaction under mild conditions, often leading to high yields.[1]
-
Supported Gold Nanoparticles: Heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (Au/TiO₂), have emerged as highly efficient systems for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes at ambient conditions.[4] These catalysts offer the advantages of easy recovery and reuse.[4]
-
Other Metal Catalysts: A variety of other metal-based catalysts, including those based on copper, palladium, zinc, and iron, have been successfully utilized.[6][7] Many of these systems utilize nanomaterials to enhance catalytic activity due to their high surface area.[6]
General Workflow for a Catalyzed Benzimidazole Synthesis:
Caption: General experimental workflow for benzimidazole synthesis.
Green Synthesis Approaches
In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic routes. This includes the use of water as a solvent, solvent-free conditions, and the application of biodegradable catalysts.[8][9] For instance, the use of aqueous micellar media and catalysts derived from natural sources has been reported.[3]
The Power of Microwaves: Accelerated Synthesis
Microwave-assisted organic synthesis has revolutionized many chemical transformations, including the synthesis of benzimidazoles.[10] This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner product profiles compared to conventional heating methods.[8][11][12] The use of microwave irradiation in conjunction with catalysts or under solvent-free conditions represents a highly efficient and green approach to benzimidazole synthesis.[9][11]
Comparative Analysis of Synthetic Routes
| Method | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Phillips-Ladenburg | High temperature (150-250 °C), strong acid (e.g., HCl) | Readily available starting materials | Harsh conditions, low functional group tolerance | Moderate to good (50-80%) |
| Weidenhagen | Varies, often with an oxidizing agent | Uses readily available aldehydes | Potential for side products, requires oxidant | Moderate to good (60-85%) |
| Metal-Catalyzed | Mild to moderate temperatures (rt - 120 °C), various catalysts | High yields, mild conditions, good functional group tolerance, catalyst reusability | Catalyst cost and potential for metal contamination | Good to excellent (80-98%)[4][6] |
| Microwave-Assisted | Short reaction times (minutes), often solvent-free or in polar solvents | Drastically reduced reaction times, often higher yields, energy efficient | Requires specialized equipment | Excellent (85-99%)[8][11] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Acid Addition: Carefully add polyphosphoric acid (10 mL) to the flask. The use of a strong acid catalyst is crucial for the protonation of the carboxylic acid, which activates it for nucleophilic attack.
-
Heating: Heat the reaction mixture at 200-250 °C for 4 hours. The high temperature is necessary to drive the dehydration and cyclization steps.
-
Work-up: Allow the mixture to cool to room temperature and then pour it into a beaker of ice-cold water with constant stirring.
-
Neutralization: Neutralize the solution with 10% sodium hydroxide until the pH is approximately 7. This will precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
-
Reactant Mixture: In a microwave-safe vessel, mix o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a suitable catalyst (e.g., 10 mol% In(OTf)₃). For a solvent-free reaction, the reactants can be ground together.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes). The rapid and uniform heating provided by microwaves accelerates the reaction rate significantly.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the pure 2-arylbenzimidazole.
Conclusion
The synthesis of benzimidazoles has evolved from classical high-temperature condensations to highly efficient, catalyzed, and microwave-assisted methods. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as substrate scope, desired efficiency, and available resources. Modern catalytic and microwave-assisted protocols offer significant advantages in terms of reaction time, yield, and environmental impact, making them the preferred methods in many contemporary applications. The continued development of novel catalysts and green synthetic methodologies will undoubtedly further enhance our ability to construct this important heterocyclic scaffold.
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health. Available at: [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. orientjchem.org. Available at: [Link]
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]
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Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.com. Available at: [Link]
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Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Available at: [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
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Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Publications. Available at: [Link]
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Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed. Available at: [Link]
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Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. ankara.edu.tr. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validating Molecular Docking with In Vitro Enzyme Inhibition Assays
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. Molecular docking, a powerful in silico tool, has revolutionized the initial stages of identifying potential therapeutic compounds by predicting the binding interactions between small molecules and protein targets.[1][2] However, the predictions of computational models are theoretical and necessitate rigorous experimental validation to confirm their biological relevance.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate molecular docking results with in vitro enzyme inhibition assays, ensuring a higher degree of confidence in lead compound identification and optimization.
The Indispensable Bridge: Why Cross-Validation is Non-Negotiable
Molecular docking serves as an efficient and cost-effective method for screening vast libraries of compounds to identify potential drug candidates.[4][5] It predicts the binding affinity and mode of interaction of a ligand with a target protein, often expressed as a docking score or binding energy.[1][6] While a lower (more negative) docking score theoretically suggests a stronger binding affinity, this computational prediction does not always translate directly to biological activity.[7] Several factors can contribute to discrepancies, including the inherent simplifications in scoring functions, the treatment of protein flexibility, and the complex cellular environment that is not fully captured by in silico models.[3][8]
Therefore, in vitro enzyme inhibition assays are the critical next step to experimentally measure the functional consequence of the predicted binding. These assays quantify the ability of a compound to inhibit the activity of a target enzyme, typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3] A strong correlation between favorable docking scores and low IC50 values provides robust evidence that the identified compounds are genuine inhibitors that act via the intended mechanism.
Part 1: The Computational Forefront - A Rigorous Molecular Docking Workflow
A well-executed molecular docking study is the foundation of a successful cross-validation effort. The reliability of the in silico predictions is directly proportional to the meticulousness of the workflow.
Target and Ligand Preparation: Setting the Stage for Accuracy
The initial and most critical step is the preparation of the protein (receptor) and the small molecules (ligands).
-
Protein Preparation:
-
Selection of a High-Quality Crystal Structure: Begin by sourcing a high-resolution crystal structure of the target enzyme, preferably co-crystallized with a known inhibitor, from a reputable database like the Protein Data Bank (PDB).
-
Structural Refinement: The raw PDB file requires significant cleaning. This involves removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, assigning correct protonation states to amino acid residues (especially histidine, aspartate, and glutamate), and repairing any missing residues or atoms.
-
Defining the Binding Site: The binding pocket must be accurately defined. If a co-crystallized ligand is present, it can be used to define the coordinates of the binding site. In its absence, computational tools can be employed to predict potential binding pockets. Blind docking, which searches the entire protein surface, can be useful for identifying novel binding sites but is computationally intensive and can lead to less accurate results.[9]
-
-
Ligand Preparation:
-
2D to 3D Conversion: Ligand libraries are often in 2D format and must be converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands should be energy-minimized to obtain their most stable, low-energy conformations.
-
Tautomeric and Ionization States: It is crucial to generate realistic tautomeric and ionization states of the ligands at physiological pH (typically pH 7.4).
-
The Docking Simulation: Predicting the Interaction
The core of the molecular docking process involves using a docking algorithm to explore the conformational space of the ligand within the defined binding site and a scoring function to rank the resulting poses.[10]
-
Search Algorithms: These algorithms are responsible for generating a diverse range of ligand conformations and orientations (poses) within the binding pocket.
-
Scoring Functions: These are mathematical models that estimate the binding affinity for each pose. They calculate a score based on various factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.
A variety of docking software is available, each with its own set of algorithms and scoring functions. It is often advisable to use multiple docking programs and compare the results, a practice known as consensus docking, to increase the reliability of the predictions.[11]
Post-Docking Analysis: Interpreting the Computational Data
A critical evaluation of the docking results is essential before proceeding to experimental validation.
-
Binding Pose Analysis: Visually inspect the top-ranked poses to ensure they are plausible. Key interactions with active site residues, as known from literature or the co-crystallized ligand, should be present.
-
Ranking and Selection: Rank the compounds based on their docking scores. A lower, more negative score generally indicates a better predicted binding affinity. However, it is crucial to also consider the interaction patterns and not rely solely on the score.
-
Clustering and Diversity: For large-scale virtual screening, cluster the top-scoring hits based on their chemical scaffolds to ensure a diverse set of compounds is selected for experimental testing.
Part 2: The Experimental Proof - In Vitro Enzyme Inhibition Assays
Once a curated list of promising compounds is generated from molecular docking, the next phase is to determine their actual inhibitory activity using in vitro enzyme assays.
Choosing the Right Assay: A Matter of Mechanism
The choice of enzyme assay depends on the nature of the enzyme and its substrate. Assays can be broadly categorized as continuous or discontinuous.[12]
-
Continuous Assays: These assays monitor the reaction progress in real-time, often through spectrophotometric or fluorometric detection of product formation or substrate depletion.[12]
-
Discontinuous Assays: In these assays, the reaction is stopped at specific time points, and the amount of product formed is quantified, often using techniques like HPLC or mass spectrometry.[12]
A Step-by-Step Protocol for Determining IC50 Values
The following is a generalized protocol for determining the IC50 of a test compound. Specific concentrations and incubation times will need to be optimized for each enzyme system.
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, test compound, and any necessary cofactors in an appropriate buffer.
-
Assay Setup: In a multi-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of the test compound. Include a positive control (a known inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period to allow for binding to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the enzyme activity at regular intervals or at a fixed endpoint using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) using non-linear regression analysis to determine the IC50 value.
-
Delving Deeper: Elucidating the Mechanism of Inhibition
Beyond determining the IC50, understanding the mechanism of inhibition provides valuable insights for lead optimization. The primary types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[13][14] This can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and can bind to both the free enzyme and the enzyme-substrate complex.[13][15]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site.[13][15]
The mechanism of inhibition can be determined by performing enzyme kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.
Part 3: The Synthesis - Correlating In Silico and In Vitro Data
The final and most crucial step is to compare and correlate the results from molecular docking and in vitro assays.
Data Presentation and Analysis
-
Tabulate the Data: Create a comprehensive table that includes the compound identifier, 2D structure, docking score (and/or binding energy), and the experimentally determined IC50 value.
| Compound ID | 2D Structure | Docking Score (kcal/mol) | IC50 (µM) |
| Compound A | [Image of Structure] | -10.2 | 5.88 |
| Compound B | [Image of Structure] | -8.5 | 25.4 |
| Compound C | [Image of Structure] | -6.1 | >100 |
-
Correlation Analysis: Plot the docking scores against the corresponding IC50 values (or their logarithmic transformation, pIC50). A good correlation is indicated by a trend where lower (more negative) docking scores correspond to lower IC50 values.[16] However, a perfect linear correlation is not always expected due to the inherent differences between the computational model and the biological system.[3][7]
Interpreting the Correlation (or Lack Thereof)
-
Good Correlation: A strong correlation between docking scores and IC50 values provides confidence that the docking protocol is predictive for the target of interest and that the identified hits are likely binding to the intended site.
-
Poor Correlation: A lack of correlation does not necessarily invalidate the docking results but warrants further investigation.[3] Potential reasons for discrepancies include:
-
Inaccurate Docking Poses: The predicted binding mode may be incorrect.
-
Limitations of Scoring Functions: The scoring function may not accurately reflect the true binding affinity.
-
Compound Properties: Factors not accounted for in docking, such as compound solubility, aggregation, or cell permeability (in the case of cell-based assays), can influence the experimental results.[3][8]
-
Assay Artifacts: Experimental errors or artifacts can lead to misleading IC50 values.
-
A Self-Validating System: Iterative Refinement
The cross-validation process should be viewed as an iterative cycle. If discrepancies are observed, the insights gained can be used to refine the computational model. For instance, if a compound with a poor docking score shows high potency, its binding mode could be re-examined, potentially revealing an alternative binding site or conformation that was initially missed.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships described, the following diagrams are provided.
Caption: Schematic representation of different modes of enzyme inhibition.
Conclusion: A Unified Approach for Robust Drug Discovery
The cross-validation of molecular docking with in vitro enzyme inhibition assays is not merely a confirmatory step but an integral part of a robust and reliable drug discovery pipeline. This integrated strategy allows for the confident identification of promising lead compounds, provides a deeper understanding of their mechanism of action, and ultimately increases the probability of success in the lengthy and costly process of drug development. By embracing the principles of scientific integrity, leveraging the strengths of both computational and experimental methodologies, and committing to an iterative process of refinement, researchers can navigate the complexities of drug discovery with greater precision and efficacy.
References
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Megantara, S., Rusdin, A., Budiman, A., Puluhulawa, L. E., Khairul Ikram, N. K. B., & Muchtaridi, M. (2022). Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions. Breast Cancer: Basic and Clinical Research. [Link]
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de Cássia da S. e Sinott, M., et al. (2023). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. ACS Omega. [Link]
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Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]
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ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values. ResearchGate. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Aryal, S. (2022). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]
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Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]
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ResearchGate. (2023). Is the difference in docking results of 2 researchers normal?. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-Alkyl and 2-Aryl Benzimidazoles in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the benzimidazole scaffold represents a cornerstone of heterocyclic chemistry, prized for its versatile pharmacological profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of two key classes of benzimidazole derivatives: those substituted at the 2-position with either an alkyl or an aryl group. Understanding the nuanced differences imparted by these substituents is critical for the rational design of potent and selective therapeutic agents.
This document moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing actionable protocols. We will explore how the seemingly simple choice between an aliphatic chain and an aromatic ring at the C2-position profoundly influences biological activity, target engagement, and pharmacokinetic properties.
The Benzimidazole Core: A Privileged Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a bioisostere of naturally occurring purines. This structural mimicry allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a "privileged scaffold" in medicinal chemistry.[1] The true versatility of this scaffold is unlocked through substitutions, particularly at the N1, C2, and C5/C6 positions.[2] Our focus here is the C2-position, a key vector for modulating the electronic and steric properties of the molecule, thereby fine-tuning its biological function.[3]
Synthetic Strategies: Building the Benzimidazole Core
The foundational step in exploring the SAR of 2-substituted benzimidazoles is their synthesis. The most common and direct approach is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile). The choice of this second reactant directly dictates the nature of the 2-substituent.
-
For 2-Alkyl Benzimidazoles: Condensation with an appropriate aliphatic carboxylic acid or aldehyde.
-
For 2-Aryl Benzimidazoles: Condensation with an aromatic carboxylic acid or aldehyde.
Modern synthetic methodologies, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[4][5] A general synthetic scheme is depicted below.
Caption: General synthesis of 2-substituted benzimidazoles.
Head-to-Head Comparison: 2-Alkyl vs. 2-Aryl Substituents
The decision to install an alkyl or an aryl group at the 2-position is a critical juncture in the drug design process. This choice impacts everything from the molecule's shape and flexibility to its electronic properties and potential for specific intermolecular interactions.
Steric and Conformational Effects
-
2-Alkyl Benzimidazoles: These derivatives typically feature flexible, non-planar substituents. The bulkiness of the alkyl group can be a key determinant of activity. For instance, in the development of selective angiotensin II AT2 receptor (AT2R) ligands, small, bulky groups like isopropyl (Ki = 4.0 nM) and tert-butyl (Ki = 5.3 nM) at the 2-position were found to confer high affinity and selectivity.[6][7] In contrast, a linear n-butyl chain, a common feature in AT1R selective "sartans," reduces this selectivity.[6] This highlights that steric hindrance and the specific shape of the alkyl group are crucial for fitting into a well-defined binding pocket.
-
2-Aryl Benzimidazoles: The introduction of a planar aryl ring offers a rigid scaffold capable of engaging in π-π stacking and other aromatic interactions with the target protein.[6] The orientation of this aryl ring relative to the benzimidazole core is critical. Molecular docking studies on 2-aryl benzimidazoles as anticancer agents targeting tubulin have shown that the trimethoxyphenyl moiety, for example, establishes key hydrogen bonds and hydrophobic interactions within the colchicine binding site, leading to potent inhibition.[8] The planarity of the aryl group facilitates these stacking interactions, which are generally not possible with flexible alkyl chains.
Electronic Properties and Target Interactions
-
2-Alkyl Benzimidazoles: Alkyl groups are electron-donating through an inductive effect. This can increase the basicity of the imidazole nitrogen atoms, potentially influencing hydrogen bonding capabilities and the overall pKa of the molecule. The interactions are typically dominated by van der Waals forces and hydrophobic interactions within the target's binding pocket.
-
2-Aryl Benzimidazoles: Aryl rings introduce a complex electronic profile. They can be substituted with a wide variety of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups, which allows for fine-tuning of the molecule's electronic properties.[9] For example, in antimicrobial studies, the presence of electron-withdrawing halogen atoms on the 2-phenyl ring often enhances activity.[9] This is attributed to modifications in the molecule's lipophilicity and its ability to form halogen bonds or other specific electronic interactions with the target. Docking studies of 2-aryl benzimidazoles with EGFR kinase have shown that sulfonyl substituents on the aryl ring contribute to more stable complexes through strong hydrogen bonding and hydrophobic interactions.[10]
Caption: Interaction profiles of 2-alkyl vs. 2-aryl benzimidazoles.
Comparative Biological Activity: Case Studies
To provide a tangible comparison, we will examine the SAR of these two classes across different therapeutic areas, supported by experimental data.
Anticancer Activity
The benzimidazole scaffold is a prolific source of anticancer agents. The nature of the 2-substituent plays a pivotal role in determining the mechanism of action and potency.
-
2-Aryl Benzimidazoles: This class has been extensively studied for its ability to inhibit tubulin polymerization. For instance, a 2-(3,4,5-trimethoxyphenyl)benzimidazole derivative showed potent activity against the Siha cancer cell line with an IC₅₀ value of 0.61 µmol/L, which was more potent than the reference drug cisplatin.[8] The aryl ring mimics the B-ring of combretastatin A-4, a known tubulin inhibitor. The substitution pattern on the aryl ring is critical; methoxy groups are often favored for potent tubulin inhibition.[8]
-
2-Alkyl Benzimidazoles: While less common as tubulin inhibitors, 2-alkyl benzimidazoles have shown promise against other cancer targets. For example, a study on 1,2-disubstituted benzimidazoles, where the 2-position was a methyl group, reported cytotoxic activities against A549 (lung) and DLD-1 (colon) cancer cell lines.[9] Although the potency was lower than the reference drug cisplatin in that particular study, it demonstrates that even a simple methyl group can confer anticancer activity, likely through a different mechanism than tubulin inhibition.
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | 2-Substituent Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aryl | 2-(3,4,5-Trimethoxyphenyl) | Siha (Cervical) | 0.61 | [8] |
| 2-Aryl | 2-(2-Methylthiophene) | MCF-7 (Breast) | Lower than Cisplatin | [11] |
| 2-Alkyl | 2-Methyl | A549 (Lung) | 111.70 | [9] |
| 2-Alkyl | 2-Methyl | DLD-1 (Colon) | 185.30 | [9] |
Note: Data is compiled from different studies and should be compared with caution due to variations in experimental conditions.
Antimicrobial Activity
Benzimidazoles are also potent antimicrobial agents, with their mechanism often attributed to the inhibition of nucleic acid and protein synthesis by acting as purine antagonists.[1]
-
2-Aryl Benzimidazoles: The electronic nature of the aryl substituent is a key driver of activity. A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for antibacterial activity. A compound bearing a 2-(4-chlorophenyl) group showed significant inhibition against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with MIC values of 4 µg/mL for both.[12]
-
2-Alkyl Benzimidazoles: Direct comparisons are less frequent in recent literature, but historical and related studies show their relevance. The activity is often influenced by the lipophilicity and size of the alkyl group, which affects the compound's ability to penetrate the bacterial cell wall. For instance, N-alkylated benzimidazoles (where the alkyl group is on the nitrogen, not C2) have shown that increasing chain length can modulate activity. While not a direct C2-substitution, this highlights the importance of alkyl groups in the overall SAR.
Table 2: Comparative Antibacterial Activity (MIC Values)
| Compound Class | 2-Substituent Example | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Aryl | 2-(4-Chlorophenyl) | S. aureus | 4 | [12] |
| 2-Aryl | 2-(4-Chlorophenyl) | MRSA | 4 | [12] |
| 2-Aryl | 2-(4-Nitrophenyl) | S. faecalis | 8 | [12] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Protocol: MTT Assay for Anticancer Activity (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
Methodology:
-
Cell Plating: Seed adherent cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-alkyl and 2-aryl benzimidazoles) and a positive control (e.g., Cisplatin) in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the treatment medium from the wells and add 100 µL of the working MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.
Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB). The volume in each well should be 50 µL or 100 µL depending on the desired final volume.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL or 200 µL. This halves the concentration of the drug in each well to the final test concentration.
-
Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only). A positive control with a known antibiotic (e.g., Amikacin, Ciprofloxacin) should also be run in parallel.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) as observed with the naked eye.
Conclusion and Future Directions
The substitution at the 2-position of the benzimidazole scaffold is a powerful tool for modulating biological activity.
-
2-Aryl benzimidazoles offer a rigid, planar framework ideal for engaging in aromatic interactions like π-π stacking. Their electronic properties can be extensively fine-tuned through substitution on the aryl ring, making them highly adaptable for targeting specific enzymes and receptors, as evidenced by their success as tubulin inhibitors and antimicrobials.
-
2-Alkyl benzimidazoles provide steric bulk and flexibility. The SAR is often governed by the size and shape of the alkyl group, which dictates the fit within a hydrophobic binding pocket. This class has shown particular promise in developing highly selective receptor ligands.
While significant research has been conducted on both classes, direct, systematic comparative studies are relatively scarce. Future research should focus on synthesizing and testing matched series of 2-alkyl and 2-aryl derivatives against the same panel of biological targets under identical assay conditions. This would provide a clearer, more objective understanding of the SAR and allow for more precise, data-driven decisions in the design of next-generation benzimidazole-based therapeutics. Furthermore, a deeper investigation into the comparative pharmacokinetic (ADME/Tox) profiles of these two classes is warranted to translate potent in-vitro activity into in-vivo efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
